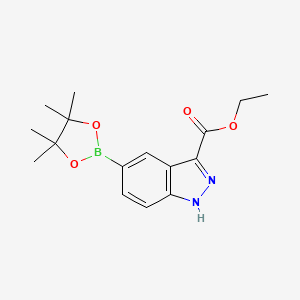
ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate
Vue d'ensemble
Description
This compound is a derivative of indazole with a boronic ester group. Indazoles are a type of nitrogen-containing heterocycle that are found in many important compounds, including some pharmaceuticals . The boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a commonly used group in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR, IR, and MS, as well as single crystal X-ray diffraction .Chemical Reactions Analysis
As a boronic ester, this compound would likely participate in Suzuki-Miyaura cross-coupling reactions .Applications De Recherche Scientifique
-
Organic Synthesis
- Application : Compounds with the 1,3,2-dioxaborolan-2-yl group are important intermediates in organic synthesis . They are used in various transformation processes due to their high stability, low toxicity, and high reactivity .
- Methods : These compounds can be synthesized through nucleophilic and amidation reactions .
- Results : The structure of these compounds can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
-
Pharmaceutical Research
- Application : Boronic acid compounds, which include the 1,3,2-dioxaborolan-2-yl group, are used in the organic synthesis of drugs . They are used as enzyme inhibitors or specific ligand drugs .
- Methods : Boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
- Results : These compounds have been used to treat tumors and microbial infections, and they can also be used to treat anticancer drugs .
-
Drug Delivery Systems
- Application : Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers .
- Methods : The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica .
- Results : They can not only load anti-cancer drugs, but also deliver insulin and genes .
-
Fluorescent Probes
- Application : Boronic acid compounds can be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
- Methods : The boronic acid compounds react with these substances, causing a change in fluorescence that can be detected .
- Results : This method has been used for the detection and quantification of various substances in biological and environmental samples .
-
Boron Neutron Capture Therapy
- Application : Boronic acid pinacol ester compounds have been widely used in boron neutron capture therapy for cancer treatment .
- Methods : The boron compound is introduced into the body and accumulates in cancer cells. The patient is then exposed to a beam of low-energy neutrons, which are absorbed by the boron atoms, causing them to become unstable and release high-energy alpha particles that kill the cancer cells .
- Results : This therapy has shown promise in the treatment of certain types of cancer, including brain tumors .
-
Feedback Control Drug Transport Polymers
- Application : Boronic acid compounds are used in the construction of feedback control drug transport polymers .
- Methods : The drug is loaded onto the polymer through covalent or non-covalent interactions. The formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
- Results : These polymers have been used to deliver drugs in a controlled manner, improving the effectiveness of the treatment and reducing side effects .
-
Synthesis of Organic Intermediates
- Application : N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide is an organic intermediate with borate and sulfonamide groups .
- Methods : This compound can be synthesized through nucleophilic and amidation reactions .
- Results : The structure of this compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
-
Synthesis of Boric Acid Derivatives
- Application : N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide is an important boric acid derivative .
- Methods : This compound is obtained by a two-step substitution reaction .
- Results : The structure of this compound is verified by FTIR, 1H and 13C NMR, and MS .
-
Synthesis of Boric Acid Ester Intermediates
- Application : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone are boric acid ester intermediates with benzene rings .
- Methods : These compounds are obtained by a three-step substitution reaction .
- Results : The structure of these compounds can be characterized by FTIR, 1H and 13C NMR, and MS .
Propriétés
IUPAC Name |
ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O4/c1-6-21-14(20)13-11-9-10(7-8-12(11)18-19-13)17-22-15(2,3)16(4,5)23-17/h7-9H,6H2,1-5H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBOIRLHBDFLAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NN=C3C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate | |
CAS RN |
947191-19-7 | |
| Record name | 3-(Ethoxycarbonyl)-1H-indazole-5-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



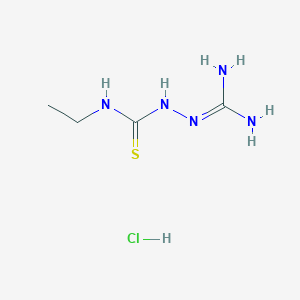
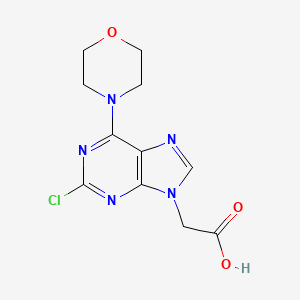
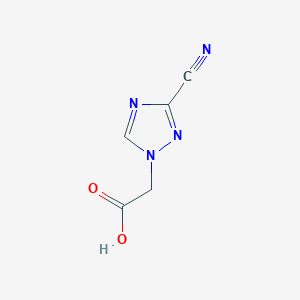
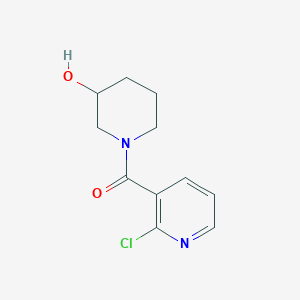
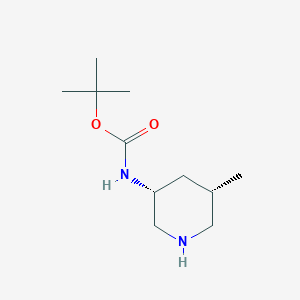
![1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)-](/img/structure/B1427275.png)
![(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid](/img/structure/B1427278.png)
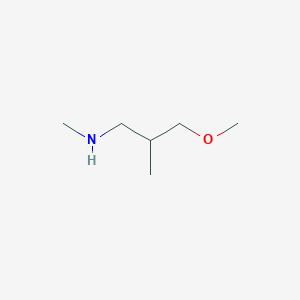
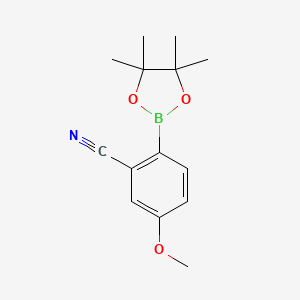
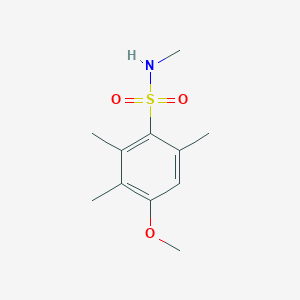
![Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)benzoate](/img/structure/B1427283.png)
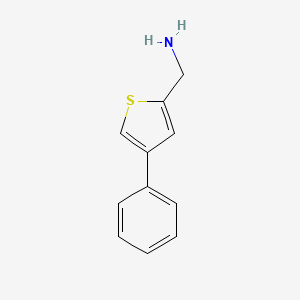
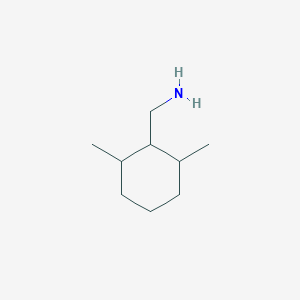
![2-(4-Chloro-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B1427290.png)